molecular formula C9H19N3O3 B1467430 Tert-butyl (1-amino-1-(hydroxyimino)propan-2-yl)(methyl)carbamate CAS No. 1251457-09-6

Tert-butyl (1-amino-1-(hydroxyimino)propan-2-yl)(methyl)carbamate

Cat. No. B1467430
CAS RN: 1251457-09-6
M. Wt: 217.27 g/mol
InChI Key: LBXQQSOGPHUVBW-UHFFFAOYSA-N
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Description

Tert-butyl (1-amino-1-(hydroxyimino)propan-2-yl)(methyl)carbamate is an organic compound with the molecular weight of 275.35 . It is also known by its IUPAC name, tert-butyl ((2R)-1-amino-3-(tert-butoxy)-1-nitrosopropan-2-yl)carbamate .

Scientific Research Applications

Synthesis and Intermediates

Tert-butyl carbamate derivatives have been extensively researched in the field of synthetic organic chemistry. For example, Zhao et al. (2017) developed a synthetic method for a tert-butyl carbamate derivative that serves as an important intermediate in the synthesis of biologically active compounds like omisertinib (AZD9291). This compound was synthesized through a series of steps with a total yield of 81% (Zhao, Guo, Lan, & Xu, 2017).

Chemical Reactions

In chemical reaction research, tert-butyl carbamate derivatives are used in various transformations. Padwa, Brodney, & Lynch (2003) described the preparation and Diels-Alder reaction of a 2-Amido Substituted Furan using tert-butyl carbamate. This study highlights its role in facilitating complex chemical reactions (Padwa, Brodney, & Lynch, 2003).

Photocatalysis

In the realm of photocatalysis, Wang et al. (2022) reported the photoredox-catalyzed amination of o-hydroxyarylenaminones with a tert-butyl carbamate derivative. This research signifies its application in photocatalyzed protocols to construct diverse amino pyrimidines, broadening its applications (Wang et al., 2022).

Molecular Structure and Analysis

The molecular structures of tert-butyl carbamate derivatives are of significant interest. Das et al. (2016) conducted a study on two carbamate derivatives, highlighting the interplay of strong and weak hydrogen bonds, which is crucial for understanding their molecular behavior (Das, Chattopadhyay, Hazra, Sureshbabu, & Mukherjee, 2016).

Corrosion Inhibition

Tert-butyl carbamate derivatives also find applications in materials science, such as corrosion inhibition. Faydy et al. (2019) synthesized new organic compounds based on tert-butyl carbamate and evaluated their effectiveness as corrosion inhibitors for carbon steel in an acidic solution. This highlights its utility in industrial applications (Faydy et al., 2019).

properties

IUPAC Name

tert-butyl N-[(1Z)-1-amino-1-hydroxyiminopropan-2-yl]-N-methylcarbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H19N3O3/c1-6(7(10)11-14)12(5)8(13)15-9(2,3)4/h6,14H,1-5H3,(H2,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBXQQSOGPHUVBW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=NO)N)N(C)C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(/C(=N/O)/N)N(C)C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H19N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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